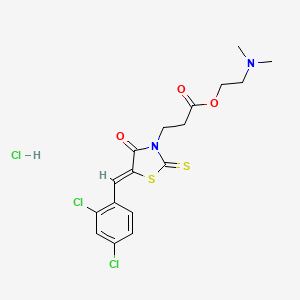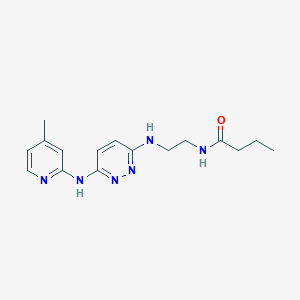
1-(3-Chlorothiophen-2-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(3-Chlorothiophen-2-yl)propan-1-one and related compounds often involves base-catalyzed Claisen-Schmidt condensation reactions. For instance, compounds have been synthesized through the reaction of substituted benzaldehydes with acetophenones under basic conditions, highlighting a general approach to synthesizing chalcone derivatives (Salian et al., 2018). This method emphasizes the adaptability of the Claisen-Schmidt reaction for introducing various functional groups into the chalcone backbone.
Molecular Structure Analysis
The molecular structure of chalcone derivatives, including those similar to this compound, has been elucidated using techniques like X-ray crystallography. These studies reveal dihedral angles between terminal rings and intramolecular hydrogen bonding, which are crucial for understanding the compound's stability and reactivity (Girisha et al., 2016). Such structural insights are fundamental for the development of new compounds with desired physical and chemical properties.
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including multi-component syntheses that lead to highly functionalized derivatives. These reactions can involve electrophilic aromatic substitution, highlighting the compound's versatility as a precursor for more complex molecules (Sayahi et al., 2015).
Physical Properties Analysis
The physical properties of chalcone derivatives can be studied through spectroscopic methods such as FT-IR, UV-visible, and NMR spectroscopy. These techniques provide information on functional groups, optical transmission, and the compound's overall structural conformation, which are essential for predicting its behavior in various environments (Manjunath et al., 2011).
Chemical Properties Analysis
The chemical properties of chalcone derivatives, including reactivity and stability, are influenced by their molecular structure. Studies involving theoretical investigations, such as density functional theory (DFT), help in understanding the electronic structure and potential reactivity of these compounds. These investigations provide valuable insights into the compound's interactions at the molecular level, guiding the synthesis of new derivatives with enhanced properties (Kumar et al., 2014).
Aplicaciones Científicas De Investigación
Crystal Structures and Chemical Properties
- Crystal Structures of Chalcones : The crystal structure of similar compounds like (2E)-1-(5-chlorothiophen-2-yl)-3-(2-methylphenyl)prop-2-en-1-one has been studied, revealing hydrogen-bonded chains that influence molecular conformation and properties (Girisha, Yathirajan, Jasinski, & Glidewell, 2016).
Applications in Biochemistry and Molecular Biology
Potential Antioxidant Agents : A series of chalcone derivatives have been synthesized for potential antioxidant applications, highlighting the biological activity and potential therapeutic uses of similar compounds (Prabakaran, Manivarman, & Bharanidharan, 2021).
Anticancer Agents : Compounds like 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, similar in structure to 1-(3-Chlorothiophen-2-yl)propan-1-one, have been identified as apoptosis inducers with potential as anticancer agents (Zhang et al., 2005).
Material Science and Engineering Applications
Nonlinear Optical Properties : Studies on 1-(5-chlorothiophen-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, which shares a similar structure, have revealed its nonlinear optical properties, suggesting potential use in optoelectronics and photonics (Prabhu et al., 2013).
Third-order Nonlinear Optical Properties : Other chlorinated thienyl chalcones derivatives have shown significant potential for optical applications, which may extend to this compound (Ng et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
1-(3-chlorothiophen-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClOS/c1-2-6(9)7-5(8)3-4-10-7/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMICKSYLNWDKFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CS1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2480533.png)
![1,1-Dioxo-N-[(5-phenylfuran-2-yl)methyl]-N-prop-2-ynylthiolan-3-amine](/img/structure/B2480534.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2480536.png)





![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate](/img/structure/B2480544.png)
![1-(2-Chlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2480546.png)


![2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2480550.png)